Naphtho[2,1-b]furan
Overview
Description
Naphtho[2,1-b]furan is a heterocyclic aromatic compound with the molecular formula C₁₂H₈O. It consists of a naphthalene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the cyclization of 2-naphthol with α-haloketones in the presence of a base. This reaction typically proceeds via a Friedel-Crafts alkylation followed by intramolecular cyclization . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization of the hexatriene system and subsequent aromatization of the benzene ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of titanium tetrachloride as a catalyst in the reaction of phenols with α-haloketones is a notable method due to its high regioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-4,9-dione using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the this compound ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound-4,9-dione.
Reduction: Dihydronaphthofurans.
Substitution: Nitro-naphtho[2,1-b]furan, halo-naphtho[2,1-b]furan.
Scientific Research Applications
Naphtho[2,1-b]furan has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan and its derivatives often involves interaction with specific molecular targets and pathways. For instance, naphtho[1,2-b]furan-4,5-dione has been shown to inhibit hepatocyte growth factor-induced cell migration and invasion by suppressing c-Met phosphorylation and downstream activation of the phosphatidylinositol 3-kinase/Akt pathway . This leads to the inhibition of matrix metalloproteinase-9 activity and reduced cell migration .
Comparison with Similar Compounds
Naphtho[2,1-b]furan can be compared with other similar compounds such as:
Naphtho[1,2-b]furan: This compound has a different fusion pattern of the furan ring to the naphthalene ring, leading to distinct chemical properties and reactivity.
Dibenzo[b,d]furan: This compound has two benzene rings fused to a furan ring, offering unique biological activities and synthetic applications.
This compound stands out due to its specific structural arrangement, which imparts unique electronic properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
Naphtho[2,1-b]furan is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound and its derivatives, highlighting their antimicrobial, anti-inflammatory, analgesic, and antitumor properties, among others.
Overview of this compound
This compound belongs to the family of naphthofurans, which are known for their complex ring structures and significant biological activity. These compounds can be derived from both natural sources and synthetic methods. The structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
This compound derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance:
- Antibacterial Activity : Studies have shown that this compound derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable example includes the compound N'-(chloroacetyl)this compound-2-carbohydrazide, which demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
- Antifungal Activity : The same derivatives also showed effectiveness against fungal strains such as Aspergillus niger and Curvularia lunata, indicating a broad-spectrum antifungal potential .
Compound Name | Target Pathogen | Zone of Inhibition (mm) | MIC (µg/ml) |
---|---|---|---|
N'-(chloroacetyl)this compound-2-carbohydrazide | Pseudomonas aeruginosa | 18 | 7.9 |
N'-(chloroacetyl)this compound-2-carbohydrazide | Staphylococcus aureus | 20 | 31.7 |
N'-(chloroacetyl)this compound-2-carbohydrazide | Aspergillus niger | 15 | Not reported |
N'-(chloroacetyl)this compound-2-carbohydrazide | Curvularia lunata | 17 | Not reported |
Anti-inflammatory and Analgesic Activities
Research indicates that this compound derivatives possess significant anti-inflammatory properties. For example, certain derivatives have been shown to reduce inflammation in experimental models by inhibiting pro-inflammatory cytokines . Additionally, these compounds have demonstrated analgesic effects comparable to standard analgesics in pain models.
Antitumor Activity
This compound derivatives are also being explored for their antitumor potential. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Study on Antimicrobial Efficacy
In a study conducted by Latha et al., several newly synthesized this compound derivatives were evaluated for their antimicrobial activities using standard methods . The study highlighted that modifications on the this compound scaffold significantly affected the biological activity of the resulting compounds.
In Silico Studies
In silico analyses have been employed to predict the binding affinities of this compound derivatives to various biological targets. For instance, docking studies indicated strong interactions with proteins involved in bacterial cell wall synthesis and inflammation pathways . These findings suggest that computational methods can aid in designing more effective derivatives with enhanced biological activity.
Properties
IUPAC Name |
benzo[e][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMVRILBADIIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177779 | |
Record name | Naphtho(2,1-b)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232-95-1 | |
Record name | Naphtho[2,1-b]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(2,1-b)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000232951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,1-b)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[2,1-b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHO(2,1-B)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O098D6W4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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